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Compound of Interest

Compound Name: 4-Morpholineacetyl chloride

Cat. No.: B1352656 Get Quote

Chemical Properties, Synthesis, and Pharmaceutical Applications

Executive Summary
4-Morpholineacetyl chloride (specifically as its hydrochloride salt, 4-Morpholin-4-ylacetyl

chloride hydrochloride) is a critical acylating agent used in medicinal chemistry to introduce the

morpholine moiety into drug scaffolds. This moiety is highly valued for its ability to enhance the

aqueous solubility and metabolic stability of lipophilic drug candidates.

CRITICAL DISAMBIGUATION WARNING: Researchers frequently confuse this compound with

its structural isomer, 4-(Chloroacetyl)morpholine (CAS 1440-61-5).

Target Compound (Acyl Chloride):Morpholine-CH2-COCl (Reactive acylating agent).

Isomer (Chloroacetamide):Morpholine-CO-CH2Cl (Alkylating agent).

Impact: Using the wrong isomer will result in complete reaction failure (alkylation vs.

acylation). This guide focuses exclusively on the acyl chloride.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9]
Due to the nucleophilic nature of the morpholine nitrogen, the free base of this acid chloride is

unstable (prone to self-polymerization). It is almost exclusively manufactured, stored, and used
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as the hydrochloride salt.

Table 1: Chemical Specifications
Property Data

Chemical Name 4-Morpholineacetyl chloride hydrochloride

IUPAC Name 2-Morpholin-4-ylacetyl chloride hydrochloride

CAS Number
167982-24-3 (HCl salt); Note: Free base is

transient

Molecular Formula C₆H₁₀ClNO₂[1] · HCl

Molecular Weight 200.06 g/mol (Salt); 163.60 g/mol (Free Base)

Appearance White to off-white hygroscopic crystalline solid

Solubility
Soluble in DCM, DMF, DMSO; Reacts violently

with water/alcohols

Storage
-20°C, under Argon/Nitrogen (Strictly

Anhydrous)

Synthesis & Manufacturing Workflow
The synthesis of 4-Morpholineacetyl chloride requires a stepwise approach to ensure the

amine is protonated before the acid chloride is formed, preventing self-condensation.

Synthesis Pathway[11]
Alkylation: Morpholine reacts with ethyl bromoacetate (or chloroacetate) to form ethyl 4-

morpholineacetate.

Hydrolysis: Acidic hydrolysis converts the ester to 4-Morpholineacetic acid hydrochloride

(CAS 3235-69-6).

Chlorination: The acid salt is treated with thionyl chloride (

) or oxalyl chloride to generate the acyl chloride.
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Critical Control Points

Morpholine
(Starting Material)

Ethyl 4-morpholineacetate
(Intermediate 1)

+ Ethyl Bromoacetate
Base, solvent 4-Morpholineacetic acid HCl

(Stable Precursor)

+ HCl (aq), Reflux
Hydrolysis

4-Morpholineacetyl Chloride HCl
(Final Reagent)

+ SOCl2 (Thionyl Chloride)
Reflux, -SO2, -HCl

Must maintain acidic pH
to protect amine

Strictly anhydrous
conditions required

Click to download full resolution via product page

Figure 1: Synthetic route from morpholine to 4-morpholineacetyl chloride hydrochloride.

Reactivity & Mechanistic Insights
Nucleophilic Acyl Substitution
The primary utility of this compound is to react with nucleophiles (amines, alcohols) to form

amides and esters. The reaction proceeds via a tetrahedral intermediate.

Mechanism Description:

Activation: The carbonyl carbon is highly electrophilic due to the electron-withdrawing

chlorine.

Attack: A nucleophile (e.g., a primary amine

) attacks the carbonyl carbon.

Elimination: The tetrahedral intermediate collapses, expelling the chloride ion (

) as a leaving group.

Scavenging: An external base (e.g., Triethylamine, DIPEA) is required to neutralize the HCl

generated and the HCl bound to the morpholine ring, liberating the free base product.
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Figure 2: Mechanism of amide coupling using 4-morpholineacetyl chloride.

Stability Challenges (Self-Reactivity)
The Problem: If the salt is neutralized before the reaction with the target nucleophile, the free

morpholine amine of one molecule can attack the acyl chloride of another.

The Result: Formation of diketopiperazine dimers or oligomers.

The Solution: Always add the base slowly and in the presence of the target nucleophile, or

keep the system acidic until the coupling is imminent.

Experimental Protocol: Amide Coupling
Objective: Synthesis of a morpholine-acetylated drug intermediate.

Materials:

4-Morpholineacetyl chloride HCl (1.2 equiv)
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Target Amine (1.0 equiv)

Dichloromethane (DCM) or DMF (Anhydrous)

DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

Procedure:

Preparation: Flame-dry a round-bottom flask and purge with Argon.

Dissolution: Dissolve the Target Amine in anhydrous DCM.

Cooling: Cool the solution to 0°C using an ice bath.

Addition 1 (Base): Add DIPEA (2.0 equiv) to the amine solution.

Addition 2 (Acyl Chloride): Add 4-Morpholineacetyl chloride HCl portion-wise as a solid (or

suspended in DCM) over 10 minutes. Note: The extra equivalents of base are needed to

neutralize the HCl salt of the reagent.

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LC-MS.

Workup: Quench with saturated

. Extract with DCM. The product will be in the organic layer.[2]

Pharmaceutical Applications
The morpholineacetyl moiety is a "privileged structure" in drug discovery, often used to optimize

ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Solubility Enhancement
The morpholine nitrogen has a pKa of approx. 8.3. At physiological pH, a significant portion is

protonated, drastically increasing water solubility compared to a phenyl or alkyl analog.

Therapeutic Classes
Kinase Inhibitors: Used to solubilize hinge-binding motifs.
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Proteasome Inhibitors: 4-Morpholineacetic acid is a key intermediate in the synthesis of

Carfilzomib (Kyprolis), used for multiple myeloma.[3] The acyl chloride is the activated form

used to attach the "cap" to the peptide backbone.

Local Anesthetics: Morpholine derivatives often show reduced CNS toxicity compared to

their piperidine counterparts.

Safety & Handling (SDS Summary)
Hazard Class Statement Precaution

Skin Corrosion
Category 1B (Causes severe

burns)

Wear nitrile gloves, lab coat,

and face shield.

Eye Damage
Category 1 (Irreversible

damage)

Use chemical splash goggles.

Safety shower must be

accessible.

Respiratory Corrosive to respiratory tract

Handle only in a fume hood.

Generates HCl gas upon

hydrolysis.

Reactivity Water Reactive

Store in a desiccator. Do not

use glass stoppers (HCl

pressure buildup).

References
Synthesis of 4-Morpholineacetic acid (Precursor)

Source: ChemicalBook & PubChem D

Link:

Carfilzomib Synthesis (Application)

Context: Use of morpholineacetyl moiety in API synthesis.

Link:
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General Acyl Chloride Reactivity

Source: ChemGuide - Acyl Chlorides and Amines.

Link:

Safety Data (SDS)

Source: Fisher Scientific / TCI Chemicals.

Link:(Note: General reference for class; specific salt SDS available from supplier upon

purchase).

Isomer Disambiguation (Chloroacetamide)

Source: 4-(Chloroacetyl)morpholine Properties.

Link:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. MORPHOLIN-4-YL-PHENYL-ACETIC ACID HYDROCHLORIDE synthesis - chemicalbook
[chemicalbook.com]

2. chemguide.co.uk [chemguide.co.uk]

3. MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8 [chemicalbook.com]

To cite this document: BenchChem. [Technical Whitepaper: 4-Morpholineacetyl Chloride].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352656#4-morpholineacetyl-chloride-chemical-
properties]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1352656?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/synthesis/morpholin-4-yl-phenyl-acetic-acid-hydrochloride.htm
https://www.chemicalbook.com/synthesis/morpholin-4-yl-phenyl-acetic-acid-hydrochloride.htm
https://www.chemguide.co.uk/organicprops/acylchlorides/nitrogen.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0773287.htm
https://www.benchchem.com/product/b1352656#4-morpholineacetyl-chloride-chemical-properties
https://www.benchchem.com/product/b1352656#4-morpholineacetyl-chloride-chemical-properties
https://www.benchchem.com/product/b1352656#4-morpholineacetyl-chloride-chemical-properties
https://www.benchchem.com/product/b1352656#4-morpholineacetyl-chloride-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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